epsilon-Truxilline
Description
Overview of Tropane (B1204802) Alkaloids in Natural Products Chemistry
Tropane alkaloids (TAs) constitute a significant class of naturally occurring organic compounds characterized by a bicyclic tropane ring system, which contains a basic nitrogen atom. These compounds are predominantly found in plants, particularly within the Solanaceae and Erythroxylaceae families. Examples include well-known compounds such as cocaine, scopolamine, atropine, and hyoscyamine. stobec.comsigmaaldrich.com
TAs exhibit diverse biological activities, leading to their historical and contemporary use in medicine and their notoriety as substances of abuse. Their structural complexity and pharmacological potency make them subjects of extensive research in natural products chemistry, biosynthesis, and synthetic chemistry.
Table 1: Properties of Common Tropane Alkaloids
| Compound Name | Key Structural Feature | Natural Source (Example) | Molecular Formula |
| Cocaine | Tropane ester of ecgonine (B8798807) | Erythroxylon coca (Coca plant) | C₁₇H₂₁NO₄ |
| Scopolamine | Epoxide bridge in tropane ring | Hyoscyamus niger, Datura spp. | C₁₇H₂₁NO₄ |
| Atropine | Racemic mixture of hyoscyamine | Atropa belladonna (Belladonna) | C₁₇H₂₃NO₃ |
| Hyoscyamine | Tropane ester of tropic acid | Hyoscyamus niger, Atropa spp. | C₁₇H₂₃NO₃ |
| Epsilon-Truxilline (B40986) | Dimer of cinnamoylcocaine (B1241223) isomers | Erythroxylum species (Coca plant) | C₃₈H₄₆N₂O₈ |
Historical Context of Truxilline Isomer Discovery and Research
The truxillines, which are alkaloidal precursors derived from truxillic and truxinic acids, have been a subject of chemical interest for over a century. Early structural elucidations of the most abundant isomers, alpha- and beta-truxilline, occurred in the late nineteenth century. These compounds are formed through the fascinating process of photochemical dimerization of cis- and/or trans-cinnamoylcocaine (B1231261) within the coca leaf.
Initially, the number of distinct truxilline isomers was thought to be 11. However, more recent academic inquiries suggest that a total of 15 truxilline isomers exist, which can be categorized into two structurally isomeric groups: five mutually diastereomeric truxillates and ten mutually diastereomeric truxinates. This ongoing refinement of their stereochemical understanding underscores the complexity and continued research focus on this class of compounds.
Significance of this compound as a Distinct Isomer in Academic Inquiry
This compound, as one of the stereoisomeric truxillines, holds particular significance in academic inquiry, especially within forensic science. These isomers are naturally occurring minor alkaloids found in coca leaves and, consequently, in illicit cocaine samples. Their presence and relative proportions serve as valuable markers for determining the geographical origin of cocaine seizures and for identifying the specific Erythroxylum variety used in its production.
Scope and Objectives of this compound Research
The scope of research concerning this compound primarily revolves around its chemical characterization, synthesis, and the development of robust analytical methodologies for its detection and quantification. A key objective in forensic science is to accurately determine the proportion of different truxilline forms present in cocaine samples, which provides critical intelligence regarding their geographical origin and potential trafficking routes.
Research efforts have focused on employing sophisticated analytical techniques to achieve this. Capillary gas chromatography/flame ionization detection (GC/FID) and capillary electrophoresis (CE) have been investigated for their ability to separate and quantify isomeric truxillines and other high molecular weight impurities in illicit cocaine. More recently, desorption electrospray ionization-mass spectrometry (DESI-MS) has emerged as a promising technique for rapid qualitative analysis and screening of illicit cocaine samples, aiding in the preliminary determination of geographical origin based on truxilline detection. The continuous development and refinement of these methods are essential for enhancing forensic intelligence and combating illicit drug trade.
Table 2: Analytical Techniques for Truxilline Isomer Analysis
| Technique | Application | Advantages |
| Capillary Gas Chromatography (GC) | Separation and quantification of isomers | High resolution, good sensitivity (especially with FID) |
| Capillary Electrophoresis (CE) | Separation of truxillines and high molecular weight impurities | Good separation, less sample preparation, cost-effective |
| Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) | Rapid qualitative screening, geographical origin determination | Fast analysis time, direct analysis, aids in preliminary origin determination |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-[(1R,2R,3S,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-O-[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)34(30(33)22-13-9-6-10-14-22)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27-,28?,29?,30?,31+,32+,33?,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSLGZEBFSUDD-KTGNHJTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5CC6CCC(C5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5C[C@@H]6CC[C@H]([C@H]5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921048 | |
| Record name | Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113350-55-3, 113350-56-4 | |
| Record name | epsilon-Truxilline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Truxilline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Architecture and Isomeric Complexities of Epsilon Truxilline
Fundamental Structural Features of the Truxilline Skeleton
The fundamental structural characteristic of truxillines, including epsilon-truxilline (B40986), is a complex bicyclic framework. This framework is characterized by a central cyclobutane (B1203170) ring, which arises from the photochemical dimerization of cinnamoylcocaine (B1241223) units or related cinnamic acid derivatives. smolecule.comresearchgate.netrsc.orgnih.govwikipedia.org This core cyclobutane structure is adorned with various functional groups, including two aryl (phenyl) substituents and two carbonyl moieties (typically part of ester linkages in the alkaloid form or carboxylic acid groups in the hydrolyzed truxillic acids). rsc.org
The molecular formula for this compound is C₁₈H₂₃NO₃, with a molecular weight of 301.38 g/mol . ontosight.ai It is noteworthy that the parent compound, truxillic acid, which is a hydrolysis product of truxillines, has the molecular formula C₁₈H₁₆O₄ and a molar mass of 296.322 g/mol . rsc.orgwikipedia.orgeasychem.orgnih.govnih.gov
The basic skeleton can be visualized as a 2,4-diphenylcyclobutane-1,3-dicarboxylic acid core, which is then esterified with tropane (B1204802) alkaloids, such as ecgonine (B8798807) or its derivatives, to form the full truxilline structure. researchgate.netresearchgate.net Tropane alkaloids themselves are defined by an 8-azabicyclo[3.2.1]octane nucleus skeleton. silae.it
Distinguishing Stereochemical Attributes of this compound
This compound is distinguished by its specific stereochemical arrangement within the truxilline family. Its stereochemistry arises from the rigid cyclobutane ring and the positions of the phenyl and ester/carboxylic acid groups around it. wikipedia.org The cyclobutane ring itself has multiple chiral centers, leading to a variety of possible stereoisomers. rsc.org
For this compound specifically, its stereochemical attributes dictate its unique properties and differentiate it from other isomers. The exact spatial orientation of its functional groups determines its interaction profiles, contributing to its distinct chemical reactivity and any potential biological activities. smolecule.com
Isomeric Diversity within the Truxilline Family
The truxilline family is renowned for its extensive isomeric diversity, which stems primarily from the dimerization process that forms the cyclobutane core. These isomers are often found as impurities or by-products in illicit cocaine samples, and their ratios can even serve as "fingerprints" for the origin and manufacture of cocaine. researchgate.netresearchgate.netgla.ac.ukresearchgate.netnih.gov
Classification and Nomenclature of Truxilline Isomers
Truxilline isomers are broadly classified based on the relative arrangement of the phenyl groups and carboxylic acid/ester groups on the cyclobutane ring. The two main structural isomeric groups are truxillates (derived from truxillic acids) and truxinates (derived from truxinic acids). researchgate.netrsc.orgnih.govresearchgate.net Truxillic acids are formed by the "[2+2] photocycloadditions of cinnamic acid where the two trans alkenes react head-to-tail," resulting in a cyclobutane with phenyl groups on non-adjacent methine centers. rsc.orgwikipedia.org Truxinic acids, on the other hand, are isomers with phenyl groups on adjacent methine centers, formed by a "head-to-head" dimerization. rsc.orgwikipedia.org
The individual isomers within these groups are denoted by Greek letters (e.g., alpha-, beta-, gamma-, delta-, epsilon-, omega-, zeta-, peri-, neo-, and epi-truxilline). smolecule.comgla.ac.ukresearchgate.netnih.govbiocrick.comchemfaces.comchemfaces.com
Stereoisomeric Relationships: Diastereomers and Enantiomers
Within the truxilline family, stereoisomeric relationships include both diastereomers and enantiomers. gla.ac.uk
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, but differ in their interaction with plane-polarized light (optical activity) and chiral environments (e.g., biological receptors). gla.ac.uklibretexts.org
Diastereomers are stereoisomers that are not mirror images of each other. They have similar, but not identical, physical and chemical properties. gla.ac.uk
Many truxilline isomers are diastereomers of one another due to the presence of multiple chiral centers and the restricted rotation imposed by the cyclobutane ring. rsc.orgnih.govresearchgate.net While some truxillic acid scaffolds can be achiral, the majority of truxinate scaffolds are inherently chiral. rsc.org
Theoretical and Experimental Elucidation of Truxilline Isomer Counts
Historically, it has been widely stated in literature that there exist exactly 11 truxilline isomers, and that every single truxilline is a diastereomer of any other. nih.govresearchgate.netuts.edu.au However, recent theoretical elucidations, particularly those applying Pólya's counting theory, have challenged this notion. These studies suggest that a total of 15 truxilline isomers actually exist. nih.govresearchgate.netresearchgate.net These 15 isomers are further categorized into two structurally isomeric groups: five mutually diastereomeric truxillates and ten mutually diastereomeric truxinates. nih.govresearchgate.net
This revised count highlights the complexity of the truxilline family and the ongoing refinement of our understanding of their stereochemical landscape. Experimental methods, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectrometry, have been crucial in isolating and characterizing various truxilline isomers, including this compound. ontosight.airesearchgate.net
The presence and proportion of different truxilline forms in cocaine samples serve as a "fingerprint" for their geographical origin and manufacturing processes, underscoring the importance of accurate isomer identification and quantification. researchgate.netresearchgate.netresearchgate.netnih.gov
Table 1: Truxilline Isomers and Their Classification
| Isomer Type | Sub-types (Examples) | Key Structural Feature | Number of Isomers (Theoretical) |
| Truxillates | Alpha-truxillic acid, Gamma-truxillic acid, Epsilon-truxillic acid, Peri-truxillic acid, Epi-truxillic acid | Phenyl groups on non-adjacent cyclobutane carbons (head-to-tail dimerization) | 5 (diastereomeric) nih.govresearchgate.net |
| Truxinates | Beta-truxinic acid, Delta-truxinic acid, Omega-truxinic acid, Zeta-truxinic acid, Neo-truxinic acid, Mu-truxinic acid | Phenyl groups on adjacent cyclobutane carbons (head-to-head dimerization) | 10 (diastereomeric) nih.govresearchgate.net |
| Truxillines (Alkaloids) | Alpha-truxilline, Beta-truxilline, Delta-truxilline, this compound, Gamma-truxilline, Omega-truxilline, Zeta-truxilline, Peri-truxilline, Neo-truxilline, Epi-truxilline | Ester derivatives of truxillic/truxinic acids with tropane alkaloids | Total of 15 (Truxillates + Truxinates) nih.govresearchgate.net |
Conformational Analysis and Dynamics of this compound
Conformational analysis explores the three-dimensional shapes a molecule can adopt through rotation around single bonds and the associated energy landscape. nih.govyoutube.com While this compound possesses a rigid cyclobutane core, certain degrees of conformational flexibility can still arise from rotations around the bonds connecting the cyclobutane ring to the aryl groups and the ester linkages to the tropane moiety. nih.govscielo.org.za
Computational chemistry, particularly density functional theory (DFT), is a valuable tool for investigating the optimized geometries, relative stabilities, and conformational preferences of complex molecules like truxillines. scielo.org.zarroij.com These studies can reveal low-energy conformations and the presence of intramolecular interactions, such as hydrogen bonding, that stabilize specific arrangements. nih.gov
Biosynthetic Pathways and Synthetic Methodologies for Epsilon Truxilline
Natural Occurrence and Metabolic Origins of Truxillines in Erythroxylum Species
Truxillines, including epsilon-truxilline (B40986), are naturally occurring tropane (B1204802) alkaloids found in the leaves of various Erythroxylum species, such as Erythroxylum coca and Erythroxylum novogranatense. thegoodscentscompany.com They are considered minor alkaloids within illicit cocaine samples, yet their relative abundance is a valuable indicator for determining the specific variety of coca plant used and, consequently, the geographical origin of the cocaine. thegoodscentscompany.com
The metabolic origins of truxillines are closely linked to cinnamoylcocaines (also known as methylecgonine (B8769275) cinnamate), which are themselves natural tropane alkaloids present in the coca plant and structurally similar to cocaine. The biosynthesis and accumulation of these tropane alkaloids in Erythroxylum coca primarily occur within the parenchyma and spongy mesophyll tissues of the leaves. Research indicates a direct correlation between ambient UV radiation and the production of truxillines in Erythroxylum novogranatense var. novogranatense. Studies have shown that increased exposure to UV radiation leads to higher levels of truxillines in the plant leaves, while cis- and trans-cinnamoylcocaine (B1231261) levels tend to decrease, suggesting a precursor-product relationship driven by light.
Investigation of Enzymatic and Non-Enzymatic Pathways to Truxilline Formation
While many plant secondary metabolites are synthesized through complex enzymatic pathways, the formation of truxillines, particularly from cinnamoylcocaines, primarily proceeds via a non-enzymatic photochemical pathway in the natural environment. The role of UV radiation as a direct trigger for their formation strongly supports a light-driven dimerization process.
This photochemically driven process stands in contrast to typical enzymatic pathways that rely on specific enzymes to catalyze bond formation and transformations, such as those found in the biosynthesis of other alkaloid classes. Although general enzymatic and non-enzymatic cross-linking or oxidation pathways exist for various biomolecules, the specific context of truxilline formation points overwhelmingly to a non-enzymatic dimerization mechanism initiated by environmental UV light.
Photochemical Dimerization of Cinnamoylcocaine (B1241223) as a Primary Synthetic Route
The photochemical dimerization of cinnamoylcocaine is recognized as the most significant and well-studied synthetic route to the truxilline family of alkaloids, including this compound. This reaction capitalizes on the inherent photoreactivity of the cinnamoyl moiety within the cinnamoylcocaine structure. When exposed to ultraviolet light, cinnamoylcocaine undergoes a [2+2] cycloaddition reaction, resulting in the formation of a cyclobutane (B1203170) ring, which is characteristic of the truxilline skeleton.
Mechanistic Investigations of the [2+2] Cycloaddition Reaction
The [2+2] cycloaddition, a fundamental reaction in organic photochemistry, involves the concerted or stepwise formation of two new carbon-carbon sigma bonds between two unsaturated systems. In the case of cinnamoylcocaine dimerization, the reaction proceeds through the interaction of an excited state olefinic molecule with another olefinic molecule, which may be in its ground state. This process facilitates the close proximity and orbital overlap necessary for the formation of the cyclobutane ring system. For cinnamic acid derivatives, the photoreaction typically requires the two double bonds of adjacent molecules to be spatially arranged to allow for dimerization.
Influence of Reaction Conditions on Isomer Distribution
The photochemical dimerization of cinnamoylcocaine is known to yield a variety of truxilline isomers, including alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline. thegoodscentscompany.com The specific distribution of these isomers is highly dependent on the reaction conditions. Factors such as solvent polarity and irradiation time significantly influence the stereochemical outcome of the dimerization.
In solution-phase photodimerizations, the free movement of molecules often leads to a mixture of isomeric photodimers, making selective synthesis challenging without specific control mechanisms. In contrast, solid-state photodimerization can achieve highly selective synthesis of particular isomers by controlling the molecular arrangements within the crystal lattice, thereby pre-organizing the reacting molecules for a specific cycloaddition pathway. Studies on related cinnamic acid photodimerizations indicate that the dimer distribution can vary considerably between aqueous and organic solvents, and the use of host molecules like cyclodextrins can enhance quantum yields and influence stereoselectivity by providing a confined reaction environment.
De Novo Total Synthesis Approaches and Strategies
De novo total synthesis typically refers to the construction of complex organic molecules from simple, readily available precursors, focusing on the creation of the entire molecular framework from fundamental building blocks. While the photochemical dimerization of cinnamoylcocaine is a crucial synthetic route for truxillines, it starts from cinnamoylcocaine, which itself is a complex natural product. Therefore, it is more accurately described as a semi-synthetic or dimerization approach rather than a de novo total synthesis from very basic components.
For complex natural products generally, de novo total synthesis strategies involve intricate multi-step sequences designed to create the desired molecular architecture. These approaches often prioritize novel bond-forming reactions and efficient assembly tactics to achieve the target structure. However, specific detailed de novo total synthesis strategies for this compound from elementary precursors (beyond the cinnamoylcocaine dimerization) are not prominently documented as the primary synthetic pathway in the literature, likely due to the efficiency and natural prevalence of the photochemical dimerization route.
Chemoenzymatic and Biocatalytic Synthetic Explorations
Chemoenzymatic and biocatalytic synthetic approaches leverage the power of enzymes, either alone or in combination with traditional chemical reactions, to achieve chemical transformations. These methodologies offer distinct advantages, including high selectivity (stereo-, regio-, and chemo-selectivity), mild reaction conditions, and reduced environmental impact compared to purely chemical routes. They are increasingly explored for the synthesis of complex and chiral molecules, providing access to compounds that are difficult to obtain through conventional synthesis.
While chemoenzymatic and biocatalytic strategies hold significant promise for the synthesis of complex natural products and drug-like compounds, specific published explorations or established methodologies directly focusing on the chemoenzymatic or biocatalytic synthesis of this compound are not extensively detailed in general scientific literature. The focus in truxilline synthesis remains predominantly on the photochemical dimerization of cinnamoylcocaine due to its natural occurrence and efficiency.
Chemical Reactivity and Derivatization Studies of Epsilon Truxilline
Reactivity Profiles under Various Chemical Conditions
The reactivity of ε-truxilline has been explored under a range of chemical conditions, revealing pathways for its degradation, transformation, and functionalization. These studies are crucial for understanding its stability and for the development of analytical methods for its detection.
Oxidation Reactions and Product Characterization
While specific studies on the oxidation of ε-truxilline are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of its constituent functional groups. The tertiary amine of the tropane (B1204802) skeleton and the aromatic rings are potential sites for oxidation.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium (VI) reagents (e.g., chromic acid), are expected to lead to significant degradation of the molecule. libretexts.orglibretexts.orgresearchgate.net Oxidation of the tertiary amine could lead to the formation of an N-oxide. More aggressive oxidation could result in the cleavage of the tropane ring system. The phenyl groups of the truxillic acid backbone are generally resistant to oxidation under mild conditions but can be degraded by powerful oxidizing agents, potentially leading to the formation of benzoic acid derivatives.
Milder and more selective oxidizing agents could potentially be employed for more controlled transformations. For instance, selective oxidation of any secondary alcohol functionalities that might be present after hydrolysis of the ester groups could yield ketones. vanderbilt.edu The choice of oxidant and reaction conditions would be critical to achieving selective transformations without cleaving the cyclobutane (B1203170) ring. researchgate.net
Table 1: Predicted Oxidation Products of ε-Truxilline Functional Groups
| Functional Group | Oxidizing Agent | Predicted Product(s) |
| Tertiary Amine | Mild (e.g., H₂O₂) | N-oxide |
| Tertiary Amine | Strong (e.g., KMnO₄) | Ring cleavage products |
| Phenyl Rings | Strong (e.g., KMnO₄) | Benzoic acid derivatives |
Note: This table is based on general principles of organic chemistry, as specific experimental data for ε-truxilline oxidation is limited.
Reduction Reactions, Including Lithium Aluminum Hydride Treatment
The reduction of truxillines, including ε-truxilline, is a well-established reaction, primarily utilized in analytical chemistry for their quantification. biocrick.comnih.gov The ester functional groups are the primary targets for reduction.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the methyl esters of the ecgonine (B8798807) moieties to their corresponding primary alcohols. biocrick.comnih.gov This reaction is a key step in a common analytical method for truxilline isomers, where the resulting diol is subsequently acylated for gas chromatographic analysis. biocrick.com
Other reducing agents could also be employed. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and may also reduce the ester groups, though typically at a slower rate than LiAlH₄ and often requiring elevated temperatures or specific solvent systems. vu.nlnih.govrsc.org Catalytic hydrogenation, using catalysts such as palladium or platinum, could potentially reduce the aromatic rings under forcing conditions, though this is generally a more challenging transformation than ester reduction. cetjournal.itrsc.org
Table 2: Reduction Reactions of ε-Truxilline
| Reagent | Functional Group Targeted | Primary Product |
| Lithium Aluminum Hydride (LiAlH₄) | Methyl Esters | Diol (corresponding to the reduction of both ester groups) |
| Sodium Borohydride (NaBH₄) | Methyl Esters | Diol (potentially requiring harsher conditions than LiAlH₄) |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Aromatic Rings (under forcing conditions) | Cyclohexyl derivatives |
Substitution Reactions for Functional Group Modification
Specific studies on substitution reactions of ε-truxilline are scarce. However, the aromatic rings of the truxillic acid backbone present opportunities for electrophilic aromatic substitution reactions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially be used to introduce new functional groups onto the phenyl rings. The regioselectivity of these substitutions would be directed by the existing substituents on the aromatic rings.
Modification of the ecgonine portion would likely require initial hydrolysis of the ester groups, followed by reactions on the resulting carboxylic acid and secondary alcohol. For instance, the carboxylic acid could be converted to an acid chloride and then reacted with various nucleophiles to form amides or other esters.
Hydrolysis Pathways and Products (e.g., Truxillic and Truxinic Acids)
The hydrolysis of truxillines is a key degradation pathway, leading to the cleavage of the ester linkages. This can occur under both acidic and basic conditions. The hydrolysis of ε-truxilline yields two molecules of ecgonine methyl ester and one molecule of ε-truxillic acid. researchgate.net Further hydrolysis of the ecgonine methyl ester would yield ecgonine and methanol.
Truxillic and truxinic acids are dicarboxylic acids that form the cyclobutane core of the truxilline alkaloids. The specific stereoisomer of truxillic acid obtained from the hydrolysis of ε-truxilline is ε-truxillic acid.
Hydrolysis Reaction of ε-Truxilline:
ε-Truxilline + 2 H₂O → ε-Truxillic acid + 2 Ecgonine methyl ester
Strategies for Synthetic Modification and Analogue Generation
The generation of analogues of ε-truxilline can be approached through several synthetic strategies. One primary method involves the modification of the hydrolysis product, ε-truxillic acid. The two carboxylic acid groups of ε-truxillic acid can be derivatized to form a variety of diesters, diamides, or other functional groups. nih.gov This allows for the introduction of diverse substituents, potentially leading to compounds with altered physicochemical properties.
Another strategy involves the semi-synthesis of truxilline analogues by coupling modified cinnamic acid derivatives through photochemical [2+2] cycloaddition to form the cyclobutane ring, followed by esterification with ecgonine or its derivatives. nih.gov The stereochemistry of the resulting cyclobutane ring is a critical aspect of this approach.
Regioselectivity and Stereoselectivity in Chemical Transformations
The chemical transformations of ε-truxilline are governed by principles of regioselectivity and stereoselectivity. In electrophilic aromatic substitution reactions on the phenyl rings, the position of the new substituent is directed by the existing groups.
The stereochemistry of the cyclobutane ring is a defining feature of the truxilline isomers. Reactions that involve the cyclobutane core must consider the preservation or controlled modification of its stereocenters. The stereoselective synthesis of ε-truxillic acid derivatives has been reported, demonstrating the ability to control the stereochemistry of the cyclobutane ring during synthesis. scispace.com This control is crucial for the synthesis of specific truxilline isomers and their analogues. The rigid "open-book" conformation of certain precursors can facilitate stereoselective [2+2] photocycloaddition reactions, leading to the preferential formation of the ε-isomer. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Epsilon Truxilline
Spectroscopic Methodologies for Structural Assignment and Purity Assessment
Spectroscopic methods provide invaluable information regarding the molecular structure, connectivity, and stereochemistry of epsilon-truxilline (B40986).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY)
For a molecule with the complexity of this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals would be achieved through a combination of one-dimensional and two-dimensional NMR experiments.
¹H NMR Spectroscopy : The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Key regions of interest would include the aromatic protons of the phenyl groups, the methine protons of the cyclobutane (B1203170) ring, and the protons associated with the tropane (B1204802) moiety. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for determining the connectivity of protons.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For this compound, distinct signals would be expected for the carbonyl carbons of the ester groups, the carbons of the two phenyl rings, the four carbons of the cyclobutane ring, and the carbons of the tropane skeleton.
2D-COSY (Correlation Spectroscopy) : A 2D-COSY experiment would be essential to establish proton-proton coupling networks within the molecule. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This would allow for the definitive assignment of protons within the tropane and cyclobutane rings.
Hypothetical ¹H and ¹³C NMR Data for this compound:
Interactive Table: Hypothetical NMR Data
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170-175 |
| Aromatic CH | ~7.2-7.5 | ~125-130 |
| Cyclobutane CH | ~3.5-4.5 | ~40-50 |
| Tropane CH/CH₂ | ~1.5-3.5 | ~25-65 |
| N-CH₃ | ~2.2-2.5 | ~40 |
| O-CH₃ | ~3.6-3.8 | ~50-55 |
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Mass Spectrometry (MS) : In a typical mass spectrum of a truxilline isomer, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern provides a fingerprint that can help in the identification of the compound. Common fragmentation pathways for coca alkaloids often involve the loss of the ester side chains and fragmentation of the tropane ring.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion and its fragments, allowing for the determination of the elemental composition. This is crucial for confirming the molecular formula of this compound and distinguishing it from compounds with the same nominal mass but different elemental compositions. While specific high-resolution data for this compound is not widely published, the technique would be indispensable for its unambiguous identification.
Expected HRMS Data for this compound:
| Ion | Calculated m/z |
| [M+H]⁺ | C₂₂H₂₉NO₄ |
Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl groups (C=O stretch) typically in the region of 1730-1750 cm⁻¹, C-O stretching vibrations, and the aromatic C-H and C=C stretching and bending vibrations from the phenyl rings.
Ultraviolet-Visible (UV/Vis) Spectroscopy : UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The phenyl groups in this compound are the primary chromophores. The UV/Vis spectrum would be expected to show absorption maxima (λmax) in the ultraviolet region, characteristic of the benzene (B151609) rings.
Expected Spectroscopic Data for this compound:
| Technique | Expected Features |
| IR | ~1735 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch) |
| UV/Vis | λmax ~230 nm and ~270 nm |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the stereochemistry of chiral molecules. Since the truxillines possess multiple stereocenters, CD spectroscopy would be an ideal method to confirm the specific stereochemical arrangement of this compound. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, provides a unique fingerprint for a specific enantiomer or diastereomer. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores (the phenyl groups) and other functional groups in the molecule.
Chromatographic Separation Techniques for Isomeric Analysis and Quantification
Chromatographic techniques are essential for separating the various truxilline isomers from each other and from other coca alkaloids, allowing for their individual analysis and quantification.
Gas Chromatography (GC) with Flame Ionization Detection (FID) and Electron Capture Detection (ECD)
Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. However, the truxilline isomers are known to be polar and can be thermally labile. researchgate.net For this reason, a derivatization step is often employed prior to GC analysis to increase their volatility and thermal stability. researchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID) : GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. In the analysis of truxilline isomers, including this compound, a common approach involves the reduction of the ester groups followed by acylation to produce more volatile derivatives. nih.gov A study detailing a method for the rapid determination of isomeric truxillines in illicit cocaine utilized gas chromatography with flame ionization detection. nih.govdocksci.com This method allowed for the quantification of ten truxilline isomers, including this compound. nih.gov A DB-1701 capillary column has been reported as suitable for the separation of these isomers.
Gas Chromatography-Electron Capture Detection (GC-ECD) : The electron capture detector is highly sensitive to compounds containing electronegative atoms, such as halogens. While not directly applicable to the native truxilline structure, the use of halogenated derivatizing agents can make the analytes highly responsive to ECD, offering very low detection limits. Previously, the determination of isomeric truxillines was performed using a gas chromatography/electron capture detection method. nih.gov
Typical GC Parameters for Truxilline Isomer Analysis:
Interactive Table: GC Parameters
| Parameter | Typical Value |
| Column | DB-1701 or similar mid-polarity column |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature ramp from ~150°C to ~300°C |
| Detector | FID or ECD |
| Derivatization | Reduction with LiAlH₄ followed by acylation (e.g., with HFBA) nih.gov |
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV/Vis, DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. When coupled with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, it becomes a powerful tool for both quantification and identification. scioninstruments.com A DAD measures the absorbance of the eluting compounds across a wide range of ultraviolet and visible wavelengths simultaneously. scioninstruments.com This provides a three-dimensional dataset (time, absorbance, and wavelength), generating a complete UV-Vis spectrum for each peak in the chromatogram. scioninstruments.comnih.gov
This spectral information is highly valuable for several reasons:
Peak Purity Analysis: It allows analysts to assess whether a single chromatographic peak corresponds to a single compound or co-eluting impurities. scioninstruments.com
Compound Identification: The obtained UV spectrum can be compared to a library of spectra from known reference standards, aiding in the tentative identification of this compound. nih.gov The combination of retention time and spectral matching significantly increases the confidence of identification compared to a single-wavelength UV/Vis detector. nih.gov
Method Development: DAD provides comprehensive data that helps in optimizing the separation conditions by visualizing the spectral properties of all components in a mixture. mdpi.com
While studies focusing specifically on HPLC-DAD for this compound are detailed within broader analytical protocols, the principles are well-established. For instance, in the analysis of isomeric truxillines by capillary electrophoresis, photodiode array detection was utilized to acquire UV spectra. nih.gov However, it was noted that this process could cause photo-degradation of the truxillines, a factor that must be considered during method development. nih.gov
Table 1: Typical Parameters for HPLC-DAD Analysis of Alkaloids This table presents generalized parameters applicable for the analysis of compounds like this compound, based on standard methodologies.
| Parameter | Typical Value / Condition | Purpose |
| Column | Reversed-Phase C18 or PFP, <5 µm particle size | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and water/buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and retention times. |
| Column Temperature | 25 - 40 °C | Affects viscosity and separation efficiency; maintained for reproducibility. |
| Detector | Diode Array Detector (DAD/PDA) | Acquires full UV-Vis spectra for identification and quantification. |
| Wavelength Range | 190 - 400 nm | Covers the typical absorbance range for alkaloids and related compounds. |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in analytical performance. The primary advantages of UPLC for the analysis of this compound include:
Increased Resolution: The high efficiency of UPLC columns allows for superior separation of closely related isomers, which is critical for distinguishing this compound from other truxilline isomers.
Higher Throughput: Analysis times are significantly reduced, often by a factor of up to 10, without sacrificing resolution. lcms.cz
Enhanced Sensitivity: Sharper, narrower peaks lead to greater peak heights and an improved signal-to-noise ratio, which is beneficial for trace analysis.
A typical UPLC system for analyzing complex organic molecules would employ a reversed-phase column (e.g., ACQUITY UPLC BEH C18) with a fine particle size (e.g., 1.7 µm). lcms.cz A rapid gradient elution, for instance, a 5-minute linear gradient from a low to a high percentage of an organic solvent like acetonitrile in acidified water, can achieve efficient separation. lcms.cz
Capillary Electrophoresis (CE) and Capillary Supercritical Fluid Chromatography (CSFC)
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. ufmg.br It offers a different separation mechanism than HPLC and is particularly effective for charged molecules like alkaloids. A study on the analysis of isomeric truxillines demonstrated the power of CE for this specific application. nih.gov
Key research findings include:
A successful separation of truxilline isomers and other high molecular weight impurities was achieved in less than eight minutes. nih.gov
The use of an anionic beta-cyclodextrin (B164692), sulfobutyl ether IV, as a run buffer additive was crucial for achieving the separation. nih.gov
The method employed a pre-analysis isolation of the impurities from the bulk cocaine matrix using liquid-liquid extraction and size-exclusion HPLC. nih.gov
Table 2: CE Method Parameters for Truxilline Isomer Separation nih.gov
| Parameter | Condition |
| Technique | Capillary Zone Electrophoresis (CZE) |
| Buffer Additive | Anionic beta-cyclodextrin sulfobutyl ether IV |
| pH | 8.6 |
| Analysis Time | < 8 minutes |
| Detection | Photodiode Array (PDA) UV |
Capillary Supercritical Fluid Chromatography (CSFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov The properties of supercritical fluids—low viscosity and high solute diffusivity—allow for high-efficiency separations at lower temperatures than GC, making CSFC suitable for the analysis of thermally labile compounds. chromatographyonline.commdpi.com While specific applications of CSFC to this compound are not detailed in the provided literature, the technique offers a valuable orthogonal separation method to LC and CE for complex alkaloid mixtures.
Desorption Electrospray Ionisation-Mass Spectrometry (DESI-MS) for Rapid Analysis
Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal to no sample preparation. nih.govresearchgate.net A pneumatically assisted electrospray of charged solvent droplets is directed at the sample surface, desorbing and ionizing analytes that are then drawn into the mass spectrometer. nih.gov
This technique is exceptionally well-suited for the rapid analysis of this compound for several reasons:
Speed and High Throughput: Analysis can be performed in seconds, making it ideal for screening large numbers of samples.
Minimal Sample Preparation: It eliminates the need for time-consuming extraction and chromatographic separation steps. researchgate.net
Spatial Analysis (Imaging): DESI-MS can be used to map the spatial distribution of analytes across a surface, such as a tissue section, which could be applied to understand the localization of this compound in coca leaves. mdpi.com
High Sensitivity and Specificity: When coupled with a triple quadrupole mass spectrometer operating in multiple-reaction-monitoring (MRM) mode, DESI-MS provides excellent sensitivity and specificity for targeted quantitative analysis. nih.gov
Quantitative Determination Methodologies for Trace Analysis
The quantitative determination of this compound, especially at trace levels, requires robust and validated analytical methods. The primary goal is to achieve low limits of detection (LOD) and quantification (LOQ) while ensuring accuracy and precision. Key methodologies include the use of internal standards and the generation of calibration curves.
An internal standard, ideally an isotopically labeled version of the analyte (e.g., this compound-d3), is added at a known concentration to all samples, calibrators, and quality controls. This corrects for variations in sample preparation, injection volume, and instrument response. Quantitative experiments using DESI-MS have demonstrated that using an internal standard can yield excellent linear correlations (r² > 0.996) and good inter-day precision and accuracy. researchgate.net
While not specific to this compound, quantitative CE methods have been developed for other alkaloids, achieving LODs in the nanogram per liter (ng/L) range in complex matrices like river water. researchgate.net Similarly, GC-FID methods for truxilline isomers have shown a linear response from 0.001 to 1.00 mg/mL and a lower detection limit of 0.001 mg/mL. nih.govdaneshyari.com These findings illustrate the sensitivity achievable for this class of compounds.
Table 3: Examples of Quantitative Performance in Trace Analysis
| Technique | Analyte Class | Key Performance Metric | Reference |
| DESI-MS | Beta-blocker (Propranolol) | Linear range: 0.01-100 µM; Inter-day precision: < 7% | researchgate.net |
| GC-FID | Truxilline Isomers | Linear range: 0.001-1.00 mg/mL; LOD: 0.001 mg/mL | nih.govdaneshyari.com |
| In-line SPE-CE-UV | Drugs of Abuse | LODs: 70-270 ng/L in river water | researchgate.net |
Development of Reference Standards and Analytical Protocols
The reliability of any quantitative analysis of this compound is fundamentally dependent on the availability of high-purity, well-characterized reference standards. These standards are indispensable for confirming compound identity and for calibrating instrumental response to determine the concentration of the analyte in unknown samples.
The development of a reference standard, particularly a Certified Reference Material (CRM) or Standard Reference Material (SRM), is a rigorous process. As exemplified by the development of an SRM for tobacco fillers by the National Institute of Standards and Technology (NIST), this process involves:
Characterization of the material by multiple, independent analytical methods (e.g., HPLC, GC-MS). nih.gov
Measurements performed by multiple laboratories to ensure inter-laboratory agreement and to identify any potential method bias. nih.gov
Statistical analysis of the combined data to assign a certified value with a stated uncertainty. nih.gov
When a commercial standard for a compound like this compound is not available, it must be synthesized and purified. nih.gov The purity and identity of the synthesized standard must then be rigorously confirmed using a suite of spectroscopic and chromatographic techniques before it can be used to develop and validate an analytical protocol. Validated protocols for trace analysis require these standards to establish calibration curves, determine detection limits, and assess method accuracy, precision, and reproducibility.
Molecular Interactions and Mechanistic Biological Investigations of Epsilon Truxilline in Model Systems
In Vitro Studies on Biological Activities
There is a notable lack of specific data from in vitro studies on the biological activities of epsilon-truxilline (B40986).
Antimicrobial Effects and Mechanisms
No specific studies detailing the antimicrobial effects of this compound were identified in the current body of scientific literature. Research has been conducted on other compounds with "epsilon" in their name, such as epsilon-poly-L-lysine, which demonstrates broad-spectrum antimicrobial activity; however, this is a structurally unrelated peptide and its properties cannot be extrapolated to the alkaloid this compound.
Anti-inflammatory Properties at the Cellular Level
Direct research into the anti-inflammatory properties of this compound at a cellular level is not publicly available. Some studies have investigated the anti-inflammatory potential of derivatives of truxillic acid, which is a hydrolysis product of truxillines. For instance, 4,4'-dihydroxy-alpha-truxillic acid has shown anti-inflammatory activity in animal models. This might suggest a potential area for future investigation into the parent truxilline compounds, but currently, no direct evidence exists for this compound.
Cytotoxic Activity against Cell Lines and Underlying Molecular Pathways
There is no available scientific literature reporting on the cytotoxic activity of this compound against any cancer cell lines or elucidating the underlying molecular pathways of such potential activity. The cytotoxic effects of other unrelated compounds, such as epsilon toxin from Clostridium perfringens, have been studied, but these findings have no bearing on this compound.
Exploration of Potential Molecular Targets and Pathways
The molecular targets and pathways through which this compound might exert biological effects remain uninvestigated.
Interactions with Neurotransmitter Receptors (e.g., Dopamine (B1211576) Transporter)
While cocaine, a major coca alkaloid, is well-known to interact with the dopamine transporter, there is no specific research available on the interaction between this compound and this or any other neurotransmitter receptor. The pharmacology of minor coca alkaloids other than cocaine is an area that is generally under-researched.
Engagement with Other Cellular Transporters and Enzymes
No studies have been published that explore the engagement of this compound with other cellular transporters or its potential to inhibit or modulate enzyme activity.
Structure-Activity Relationships (SAR) within Truxilline Isomers for Biological Responses
The investigation into the structure-activity relationships (SAR) of truxilline isomers, including this compound, is an area of scientific interest, largely stemming from the known pharmacological activity of their precursors, truxillic and truxinic acids. While direct comparative studies on the biological responses of the full spectrum of truxilline isomers are not extensively detailed in publicly available literature, foundational research on related compounds provides a framework for understanding potential SAR trends.
Truxillic and truxinic acids, the dicarboxylic acid hydrolysis products of truxillines, have been the subject of SAR studies, revealing that the stereochemistry of the cyclobutane (B1203170) ring is a critical determinant of biological activity. For instance, derivatives of α-truxillic acid have been explored for their potential as antinociceptive and anti-inflammatory agents. These studies have shown that the specific spatial arrangement of the phenyl and carboxyl groups on the cyclobutane core significantly influences the compound's interaction with biological targets.
The truxilline isomers themselves are a diverse group of diastereomers, with at least 15 identified structures arising from the photodimerization of cinnamoylcocaine (B1241223). This isomeric diversity, which includes this compound, presents a complex SAR landscape. The relative orientation of the two tropane (B1204802) moieties and the stereochemistry of the cyclobutane ring are expected to result in distinct three-dimensional shapes for each isomer. These structural variations would, in turn, dictate their binding affinities for various receptors and enzymes, leading to differences in their pharmacological profiles.
Table 1: Known Truxilline Isomers
| Isomer |
| alpha-Truxilline |
| beta-Truxilline |
| gamma-Truxilline |
| delta-Truxilline |
| This compound |
| zeta-Truxilline |
| peri-Truxilline |
| neo-Truxilline |
| epi-Truxilline |
| omega-Truxilline |
This table is not exhaustive and represents some of the commonly cited isomers.
Investigations in Non-Human Biological Systems for Mechanistic Elucidation (e.g., in vitro metabolic stability)
Direct investigations into the in vitro metabolic stability of this compound in non-human biological systems are not well-documented in the current body of scientific literature. However, the metabolic fate of cocaine and related alkaloids has been studied in various in vitro models, such as liver microsomes and hepatocytes from different species (e.g., rat, mouse), providing a basis for inferring the likely metabolic pathways for truxilline isomers.
In vitro metabolic stability assays are crucial in drug discovery and toxicology for predicting a compound's pharmacokinetic properties, including its half-life and clearance. These assays typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily.
For cocaine, the primary metabolic pathways in non-human systems involve hydrolysis of the ester linkages to form benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester. It is plausible that truxilline isomers, including this compound, which also possess ester functionalities, would be susceptible to similar enzymatic hydrolysis. The rate and extent of this metabolism would likely vary between isomers due to stereochemical differences influencing enzyme-substrate interactions.
The stability of the truxilline isomers is evidenced by their persistence in illicit cocaine samples, which allows for their use in signature analysis for source determination. This suggests that they are not completely and rapidly degraded during the cocaine manufacturing process or subsequent storage. However, upon entering a biological system, enzymatic processes would be expected to play a significant role in their biotransformation.
Mechanistic studies in non-human systems would be invaluable for elucidating the specific enzymes responsible for the metabolism of this compound and for identifying its metabolites. Such studies would involve incubating this compound with liver microsomes or hepatocytes from various species and analyzing the resulting products over time. This would allow for the determination of key metabolic parameters, as outlined in the table below.
Table 2: Hypothetical Parameters for In Vitro Metabolic Stability Assessment of this compound
| Parameter | Description | Potential Non-Human System |
| Half-life (t½) | The time required for the concentration of this compound to decrease by half. | Rat liver microsomes, Mouse hepatocytes |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize this compound. | Rat liver microsomes, Mouse hepatocytes |
| Metabolite Identification | The structural elucidation of the products formed from the biotransformation of this compound. | Rat liver microsomes, Mouse hepatocytes |
Further research in this area would be necessary to provide specific data on the metabolic profile of this compound and to understand how it and its fellow isomers behave within a biological context.
Applications in Forensic Chemistry and Illicit Substance Characterization
Role as an Impurity Profiling Marker in Illicit Cocaine Samples
Illicit cocaine is never pure; it contains a variety of other substances, including minor alkaloids from the coca plant, by-products from the manufacturing process, and deliberately added cutting agents. nih.gov These impurities create a chemical signature that can be used for drug intelligence purposes. unodc.org The isomeric truxillines, including epsilon-truxilline (B40986), are a group of minor alkaloids consistently found in illicit cocaine samples. nih.govbiocrick.comdaneshyari.com As such, they are valuable markers in the impurity profiling of cocaine. nih.gov
The analysis of these alkaloidal impurities allows forensic chemists to establish links between different drug seizures, identify distribution networks, and understand trends in the illicit drug market. unodc.org The consistent presence of truxilline isomers in cocaine hydrochloride (HCl) samples makes them a reliable component of the "chemical fingerprint" used in signature profiling. docksci.com This profiling is not a routine analytical technique but a specialized field requiring experienced chemists and dedicated equipment to build the necessary databases for interpretation. unodc.org
Source Determination of Cocaine based on Truxilline Isomer Ratios
The relative amounts and ratios of different truxilline isomers, including this compound, are powerful indicators for determining the source of the cocaine. nih.govbiocrick.com This is because the specific isomeric composition is directly related to the taxonomy of the coca plant used and the environmental conditions during its growth and initial processing. researchgate.net
The relative quantity of truxillines in a cocaine sample is indicative of the specific variety of coca leaf used in its production. nih.govbiocrick.comdaneshyari.com The formation of truxillines is a result of the photodimerization of cinnamoylcocaines, a process influenced by the amount of sun exposure the coca leaves receive. researchgate.net Higher levels of truxillines can suggest that the leaves were exposed to extensive sunlight, a factor that can be correlated with specific geographical regions closer to the equator. researchgate.net Different varieties of the coca plant (e.g., Erythroxylum coca var. coca vs. Erythroxylum novogranatense var. truxillense) naturally produce different profiles of minor alkaloids, which are carried through the extraction and purification process into the final cocaine product. docksci.comresearchgate.net
Forensic intelligence programs, such as the U.S. Drug Enforcement Administration's (DEA) Cocaine Signature Program, utilize the analysis of truxilline isomers to determine the geographic origin of seized cocaine. nih.govwiley.com Research has established distinct correlations between truxilline concentrations and the primary cocaine-producing countries of South America. By comparing the truxilline content of a seized sample to established databases, it is possible to classify it as originating from one of several distinct growing regions. researchgate.netacademindex.com
For instance, studies have shown that cocaine originating from Colombia typically has a higher concentration of total truxillines compared to cocaine from Peru or Bolivia. researchgate.net This difference is a key discriminator in geographical source determination.
Table 1: Typical Truxilline Content in Cocaine by Geographical Origin
| Geographical Origin | Typical Total Truxilline Content (relative to cocaine) |
|---|---|
| Colombia | > 5% |
| Peru | < 3% |
| Bolivia | < 1% |
This table is based on data indicating general trends and may not apply to every sample. researchgate.net
Characterization of Manufacturing By-products and Degradation Products
Truxilline isomers, including this compound, are considered manufacturing by-products that are carried over from the coca leaf into the final illicit product. nih.gov They are not typically added as adulterants but are inherent impurities from the raw material. unodc.org The analysis of these compounds helps to create a comprehensive profile of a given sample. During the conversion of coca paste to cocaine base and finally to cocaine hydrochloride, many of these minor alkaloids persist. docksci.com
The identification of truxillines and their hydrolysis products, the truxillic and truxinic acids, can provide insights into the specific chemical processes used during manufacturing. researchgate.netnih.gov For example, the presence of certain degradation products may indicate the use of specific reagents or environmental conditions during production and storage. researchgate.net
Advancements in Analytical Techniques for Forensic Contexts
The accurate quantification of this compound and other isomers for forensic intelligence requires sophisticated analytical methods. azolifesciences.comwiley.com Over the years, techniques have evolved to provide greater sensitivity, selectivity, and resolution.
Initially, methods like thin-layer chromatography (TLC) were used to detect and isolate truxillines. ojp.gov However, gas chromatography (GC) has become a cornerstone for truxilline analysis. Early GC methods often used electron capture detection (ECD). academindex.com More recently, a robust and more accessible method using gas chromatography with a flame-ionization detector (GC-FID) has been developed and validated. nih.govdaneshyari.com This GC-FID method often requires a chemical derivatization step, such as reduction with lithium aluminum hydride followed by acylation, to handle the polarity and thermal instability of the truxilline molecules. nih.govbiocrick.comresearchgate.net
Other powerful techniques employed in forensic laboratories include:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with photodiode array detection, allows for the simultaneous separation of a wide range of impurities, including acids and various amines like the truxillines. nih.gov
Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns, which is crucial for distinguishing between the various isomers. azolifesciences.comebsco.com
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS): This is a rapid screening technique that can provide a quick chemical profile of a sample, including the relative abundance of truxillines, in as little as one minute. wiley.com
These advanced analytical tools enable the detailed characterization of cocaine samples, with the analysis of this compound and its isomers playing a pivotal role in modern forensic drug intelligence. researchgate.net
Future Research Trajectories and Unresolved Questions in Epsilon Truxilline Science
Elucidation of Complete Biosynthetic Pathways
A significant gap in the current understanding of ε-truxilline lies in its detailed biosynthetic pathway. It is generally accepted that truxillines are tropane (B1204802) alkaloids formed from the photochemical dimerization of cinnamoylcocaine (B1241223) precursors. nih.gov Similarly, the parent cyclobutane (B1203170) core, truxillic acid, is known to form from the [2+2] photocycloaddition of cinnamic acid. researchgate.netptfarm.pl However, this high-level view lacks the granular detail required for a complete biochemical understanding.
Key unresolved questions that demand further investigation include:
Enzymatic Control: Is the formation of cinnamoylcocaine precursors and their subsequent dimerization within the plant tissue a purely photochemical process, or is it mediated or guided by specific enzymes (synthases, chaperones) that influence the stereochemical outcome? The existence of a variety of isomers suggests that the process may not be entirely random.
Substrate Specificity: The precise cinnamic acid derivatives and ecgonine (B8798807) esters that serve as the immediate precursors for ε-truxilline have not been definitively identified. Research is needed to isolate and characterize the enzymes responsible for creating these specific substrates.
Regulatory Mechanisms: The genetic and environmental factors that regulate the production and relative abundance of ε-truxilline and other isomers in coca plants are unknown. Understanding these regulatory networks could provide insights into plant secondary metabolism and chemodiversity.
Future research should focus on identifying and characterizing the specific genes and enzymes involved in the pathway, utilizing techniques such as transcriptomics, proteomics, and gene silencing to map the complete biosynthetic route from primary metabolites to the final ε-truxilline structure.
Comprehensive Mapping of Molecular Targets and Ligand Interactions
The pharmacological profile of ε-truxilline is almost entirely unknown. While its structural similarity to other tropane alkaloids, including cocaine, suggests potential activity at monoamine transporters or other CNS targets, no definitive studies have been published. This lack of data represents a major unresolved area.
Future research trajectories should include:
Receptor Binding Assays: A systematic screening of ε-truxilline against a broad panel of CNS receptors and transporters (e.g., dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters; muscarinic and nicotinic acetylcholine (B1216132) receptors) is a critical first step.
Functional Assays: Beyond simple binding, functional assays are necessary to determine whether ε-truxilline acts as an agonist, antagonist, or allosteric modulator at any identified targets.
Molecular Docking: In silico molecular docking simulations can predict the binding orientation and affinity of ε-truxilline to the active sites of various protein targets, providing a theoretical framework to guide experimental work. nih.govresearchgate.net These studies can help prioritize targets for in vitro testing.
A thorough investigation is required to understand how the unique stereochemistry of the ε-truxilline cyclobutane ring influences its interaction with biological macromolecules, a fundamental aspect of its potential bioactivity. nih.govresearchgate.net
Development of Novel Synthetic Routes with Enhanced Stereocontrol
The synthesis of truxillic acids and their derivatives is typically achieved through the [2+2] photocycloaddition of cinnamic acids. rsc.org However, controlling the stereochemistry of the resulting cyclobutane ring to selectively produce a specific isomer like ε-truxilline is a significant challenge. rsc.org The majority of existing methods often result in a mixture of diastereomers, necessitating difficult purification steps.
Future research should be directed toward:
Chiral Catalysis: The development of chiral catalysts or photosensitizers that can direct the cycloaddition reaction to favor the formation of the ε-truxillic acid scaffold.
Template-Directed Synthesis: Utilizing templates or scaffolds that pre-organize cinnamic acid derivatives in the correct orientation for stereospecific dimerization upon irradiation.
Post-Cycloaddition Modification: Exploring stereoselective isomerization or modification of more readily available truxillic acid isomers to convert them into the ε-configuration.
Achieving a high-yield, stereocontrolled synthesis is crucial for producing the quantities of pure ε-truxilline needed for comprehensive pharmacological and toxicological evaluation. nih.gov
Advanced Computational Chemistry and Modeling of Structure-Activity Relationships
Computational chemistry offers powerful tools to investigate compounds like ε-truxilline, where experimental data is scarce. nih.gov Currently, there is a lack of specific computational models for truxilline isomers. Establishing these models is a vital future step to bridge the gap between structure and function.
Key areas for future computational research include:
Quantum Mechanical Calculations: Determining the lowest energy conformations of ε-truxilline and calculating its molecular properties (e.g., electrostatic potential, frontier molecular orbitals) to understand its intrinsic reactivity and potential interaction points.
Quantitative Structure-Activity Relationship (QSAR): Once sufficient biological activity data for a range of truxilline isomers is generated, QSAR models can be developed. nih.govrutgers.edu These models would correlate structural features with biological activity, enabling the prediction of the activity of other, unsynthesized or untested, isomers and derivatives. researchgate.netmdpi.com
Molecular Dynamics Simulations: Simulating the interaction of ε-truxilline with potential protein targets over time can provide insights into the stability of the ligand-receptor complex and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.
These computational approaches can accelerate the understanding of ε-truxilline's pharmacology and guide the design of future experiments. nottingham.ac.uk
Expanding Analytical Capabilities for High-Throughput and Non-Destructive Analysis
Current analytical methods for the quantification of truxilline isomers, including ε-truxilline, often rely on gas chromatography coupled with flame ionization detection (GC/FID) or electron capture detection (GC/ECD). nih.gov These methods are robust but have limitations. A significant drawback is the requirement for chemical derivatization (reduction and acylation) prior to analysis, which is destructive, time-consuming, and can introduce analytical variability. researchgate.netnih.gov Furthermore, the thermal instability of truxillines can pose challenges for GC-based methods. researchgate.net
Future advancements should focus on:
Non-Destructive Techniques: Developing methods using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or vibrational spectroscopy (Raman, IR) that can quantify isomers in a mixture without altering the sample.
High-Throughput Screening (HTS): Creating HTS-compatible assays, potentially using liquid chromatography-mass spectrometry (LC-MS) or capillary electrophoresis, to rapidly screen the isomeric content of numerous samples or to test the activity of isolated isomers in biological assays. nyu.edu
Enhanced Separation: Improving chromatographic techniques to achieve baseline separation of all fifteen theoretically possible truxilline isomers, which is not always feasible with current methods. nih.gov
The development of faster, more efficient, and non-destructive analytical tools is essential for advancing research in all other areas of ε-truxilline science.
Table 1: Comparison of Analytical Methodologies for Truxilline Analysis
| Technique | Sample Preparation | Detection Principle | Key Advantages | Current Limitations for ε-Truxilline |
|---|---|---|---|---|
| GC/FID | Required (Reduction, Acylation) | Ionization in a hydrogen flame | Robust, quantitative | Destructive, thermally sensitive, time-consuming |
| LC-MS | Minimal | Mass-to-charge ratio | High sensitivity and specificity | Requires method development for isomer separation |
| NMR | None | Nuclear spin in a magnetic field | Non-destructive, structural information | Lower sensitivity, complex mixture analysis is challenging |
Investigating the Full Spectrum of Isomeric Activities and Interrelationships
The existence of numerous truxilline isomers (up to 15 are theoretically possible, divided into truxillates and truxinates) raises a crucial, unresolved question: do these isomers possess distinct biological activities? nih.gov Stereochemistry is known to be a critical determinant of a molecule's interaction with chiral biological systems like receptors and enzymes. solubilityofthings.comnih.govunimi.it Therefore, it is highly probable that the various truxilline isomers, including ε-truxilline, have different pharmacological profiles.
Future research must address:
Isomer-Specific Pharmacology: Each available truxilline isomer must be isolated in pure form and systematically evaluated for its biological activity. It is insufficient to study mixtures or to assume that one isomer's activity is representative of all others.
Metabolic Fate: Determining if different isomers are metabolized at different rates or through different pathways by human enzymes. This could have significant implications for their bioavailability and duration of action.
Understanding the unique role of each isomer is fundamental to a complete picture of truxilline pharmacology and is arguably the most significant unresolved area in the field.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the isolation and purification of epsilon-Truxilline from natural sources?
- Methodological Answer : Optimal isolation involves sequential extraction (e.g., Soxhlet extraction with ethanol), followed by chromatographic techniques such as column chromatography for preliminary separation and HPLC for final purification. Key parameters include solvent polarity gradients (e.g., hexane/ethyl acetate) and detection wavelengths (UV-Vis at 254 nm). Reproducibility requires documenting solvent ratios, temperature, and retention times in the experimental section .
Q. How should researchers validate the structural identity of synthesized this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign proton and carbon signals using 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.
- X-ray Crystallography : Resolve stereochemistry for novel derivatives.
Raw spectral data must be included in supplementary materials, with cross-referenced tables in the main text .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity). Standardize protocols by including positive controls (e.g., galantamine for cholinesterase) and triplicate measurements to account for variability. Report IC₅₀ values with confidence intervals .
Advanced Research Questions
Q. How can contradictory bioactivity results for this compound across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of published data to identify variables (e.g., cell lines, solvent carriers). Validate findings via independent replication under controlled conditions. Use statistical tools (ANOVA, Tukey’s HSD) to analyze inter-lab variability. Document methodological discrepancies (e.g., incubation times) in a comparative table .
Q. What computational strategies predict the stereochemical outcomes of this compound derivatives during synthesis?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and transition states. Validate predictions with experimental optical rotation data and circular dichroism (CD) spectra. Use software like Gaussian or ORCA for simulations, ensuring basis sets (e.g., B3LYP/6-31G*) are justified in the methodology section .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound in hepatic systems?
- Methodological Answer : Use liver microsome assays (human or murine) with LC-MS/MS to track metabolite formation. Include phase I (CYP450) and phase II (glucuronidation) inhibitors to identify metabolic pathways. Quantify half-life (t½) and intrinsic clearance (Clₐᵤᵢₙₜ) using Michaelis-Menten kinetics. Present results in heatmaps comparing metabolic rates across isoforms .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Monitor reaction temperature, catalyst loading, and stirring speed.
- In-line Analytics : Use PAT tools (e.g., FTIR spectroscopy) for real-time monitoring.
- Statistical Modeling : Apply response surface methodology (RSM) to optimize conditions.
Include a process flowchart and control charts in supplementary materials .
Data Management and Ethical Considerations
Q. How should researchers ethically share spectral data or novel this compound derivatives with the scientific community?
- Methodological Answer : Deposit raw spectral data in public repositories (e.g., ChemSpider, PubChem) with unique identifiers. For novel compounds, provide detailed synthetic protocols in open-access journals or supplementary files. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite Material Transfer Agreements (MTAs) if applicable .
Q. What frameworks ensure the ethical use of animal models in this compound toxicity studies?
- Methodological Answer : Follow ARRIVE guidelines for experimental design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
